2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the phenol ring, which imparts unique chemical properties. It is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and 2-fluorophenol.
Halogenation: The aromatic ring of 4-fluoro-3-trifluoromethylbenzene is halogenated using a suitable halogenating agent such as bromine or chlorine under controlled conditions.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-fluorophenol in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the hydroxyl group on the phenol ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols or ethers.
Oxidation Reactions: Products include quinones or carboxylic acids.
Reduction Reactions: Products include hydroxy derivatives or de-fluorinated compounds.
Scientific Research Applications
2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the NF-κB pathway, resulting in changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: Similar structure but lacks the additional fluorine atom on the phenyl ring.
4-Fluoro-3-trifluoromethylphenol: Similar structure but lacks the fluorine atom on the phenol ring.
2,4-Difluoro-5-(trifluoromethyl)phenol: Similar structure with an additional fluorine atom on the phenol ring.
Uniqueness
2-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-3-1-7(5-9(10)13(16,17)18)8-2-4-11(15)12(19)6-8/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQZEBUCGGZPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684527 |
Source
|
Record name | 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-16-3 |
Source
|
Record name | 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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